molecular formula C20H18BrN5O2 B2476725 4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one CAS No. 1024068-64-1

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one

Cat. No. B2476725
CAS RN: 1024068-64-1
M. Wt: 440.301
InChI Key: AQBJEYODFAMPEM-UHFFFAOYSA-N
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Description

4-Bromo-2-methyl-3-((4-methyl-3-phenyl(2,3,5-triazolyloxy))methyl)-1-phenyl-3-pyrazolin-5-one is a useful research compound. Its molecular formula is C20H18BrN5O2 and its molecular weight is 440.301. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • It has been used as a starting material for synthesizing various heterocyclic compounds, demonstrating its versatility in chemical synthesis. For example, it was reacted with sodium salt of reactive methylene compounds and then condensed with hydrazine hydrate, phenyl hydrazine, and other reagents to obtain heterocycles-5-pyrazolones (Youssef, 1984).

Antimicrobial and Antioxidant Activity

  • Some derivatives of this compound have shown significant antimicrobial properties. For instance, N-phenylpyrazole derivatives synthesized using this compound demonstrated promising antibacterial and antifungal activities, showing potential as therapeutic agents (Farag et al., 2008).
  • The compound has also been used in the synthesis of thiazolyl–pyrazolone derivatives, which were evaluated for their antioxidant activity using ABTS Radical Cation Decolorization Assay, indicating potential in antioxidant applications (Gaffer et al., 2017).

Applications in Bioinorganic and Medicinal Chemistry

  • In the realm of bioinorganic chemistry, this compound has been involved in the synthesis of dioxomolybdenum(VI) chelates. These complexes were studied for their relevance in catalysis and medicinal applications, highlighting the compound's role in the development of bioinorganic complexes (Maurya et al., 2015).

Pharmaceutical Applications

  • Derivatives of this compound have been explored for their potential as analgesic agents. For example, some pyrazolinone derivatives showed analgesic effects superior to those of standard drugs in preliminary evaluations, indicating its potential in pharmaceutical research (Gürsoy et al., 2000).

Molecular Studies

  • The compound has been used in photophysical and quantum chemical analysis to establish the existence of geometrical isomers, demonstrating its utility in molecular and structural studies (Mati et al., 2012).

properties

IUPAC Name

4-bromo-1-methyl-5-[(5-methyl-1-phenyl-1,2,4-triazol-3-yl)oxymethyl]-2-phenylpyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN5O2/c1-14-22-20(23-25(14)15-9-5-3-6-10-15)28-13-17-18(21)19(27)26(24(17)2)16-11-7-4-8-12-16/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBJEYODFAMPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=CC=CC=C2)OCC3=C(C(=O)N(N3C)C4=CC=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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